molecular formula C19H19F3N2O3S B2849387 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 922087-54-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2849387
CAS No.: 922087-54-5
M. Wt: 412.43
InChI Key: WKMLPIQOCQGHMB-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that exhibits unique chemical properties. It belongs to the family of benzamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The trifluoromethyl group imparts distinct physicochemical properties to the compound, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

The preparation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves multiple synthetic routes. One common approach includes the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with N-(2-aminoethyl)-3,4-dihydroisoquinoline in the presence of a base to yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and chemical stability.

  • Reduction: : The nitro group (if present) can be reduced to an amine, affecting the compound's pharmacological properties.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and modified sulfonyl groups.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

  • Chemistry: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

  • Biology: : The compound is used as a probe to investigate biological pathways and molecular interactions, particularly those involving sulfonyl and trifluoromethyl groups.

  • Medicine: : It has potential as a pharmacophore in drug discovery, especially for targeting specific enzymes or receptors involved in disease pathways.

  • Industry: : The compound's unique properties make it useful in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound's sulfonyl and trifluoromethyl groups are key to its binding affinity and selectivity for target proteins, enzymes, or receptors. These interactions can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction, leading to various physiological effects.

Comparison with Similar Compounds

Compared to other benzamide derivatives, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of sulfonyl and trifluoromethyl groups. This combination imparts distinct physicochemical and biological properties, making it a valuable tool for research and industrial applications. Similar compounds include:

  • N-(2-((2,3-dihydro-1H-inden-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

  • N-(2-((3,4-dihydro-1H-naphthalen-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

  • N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

Each of these similar compounds has variations in their core structures, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and functionality.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-3-6-15(12-17)18(25)23-9-11-28(26,27)24-10-8-14-4-1-2-5-16(14)13-24/h1-7,12H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMLPIQOCQGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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